![molecular formula C21H20OSi B8288764 [4-(Dibenzo[b,d]furan-4-yl)phenyl]trimethylsilane](/img/structure/B8288764.png)
[4-(Dibenzo[b,d]furan-4-yl)phenyl]trimethylsilane
概要
説明
[4-(Dibenzo[b,d]furan-4-yl)phenyl]trimethylsilane is an organic compound that features a dibenzofuran moiety attached to a phenyl ring, which is further bonded to a trimethylsilane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dibenzo[b,d]furan-4-yl)phenyl]trimethylsilane typically involves the coupling of a dibenzofuran derivative with a phenylsilane compound. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boronic acids. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to achieve these goals .
化学反応の分析
Types of Reactions
[4-(Dibenzo[b,d]furan-4-yl)phenyl]trimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the silicon moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
科学的研究の応用
[4-(Dibenzo[b,d]furan-4-yl)phenyl]trimethylsilane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
作用機序
The mechanism by which [4-(Dibenzo[b,d]furan-4-yl)phenyl]trimethylsilane exerts its effects depends on its specific application. In optoelectronic devices, the compound’s unique electronic properties facilitate efficient charge transport and light emission. The molecular targets and pathways involved include interactions with other organic semiconductors and the formation of excitons (electron-hole pairs) that recombine to emit light .
類似化合物との比較
Similar Compounds
Bis[4-(dibenzofuran-4-yl)phenyl]amine: This compound shares the dibenzofuran moiety but differs in its amine functionality.
4-Dibenzofuran-4-yl-phenyl-boronic acid: Similar in structure but contains a boronic acid group instead of a trimethylsilane group.
Uniqueness
[4-(Dibenzo[b,d]furan-4-yl)phenyl]trimethylsilane is unique due to its trimethylsilane group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics and stability .
特性
分子式 |
C21H20OSi |
|---|---|
分子量 |
316.5 g/mol |
IUPAC名 |
(4-dibenzofuran-4-ylphenyl)-trimethylsilane |
InChI |
InChI=1S/C21H20OSi/c1-23(2,3)16-13-11-15(12-14-16)17-8-6-9-19-18-7-4-5-10-20(18)22-21(17)19/h4-14H,1-3H3 |
InChIキー |
MJTCHPBNQSYPAH-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C2=CC=CC3=C2OC4=CC=CC=C34 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Phenyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B8288688.png)
![7-Acetyl-5-methylimidazo[5,1-b]thiazole](/img/structure/B8288694.png)
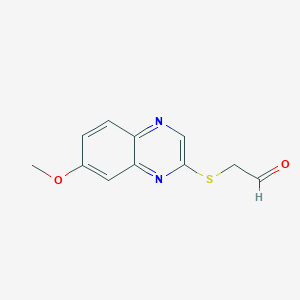
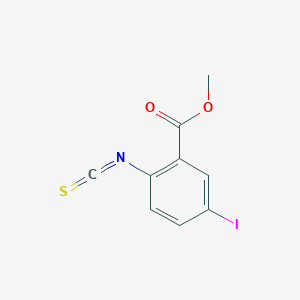
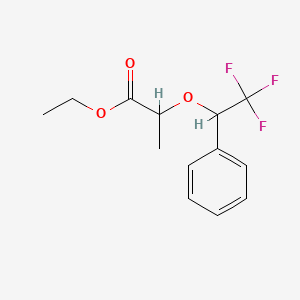
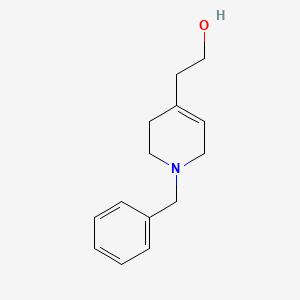
![4-Hydroxy-6-[4-(2-hydroxyethoxy)phenyl]-3-phenethylsulfanyl-pyran-2-one](/img/structure/B8288724.png)
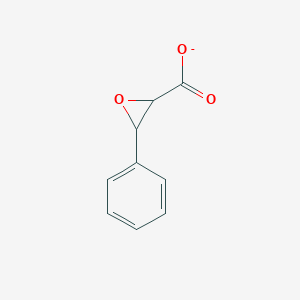
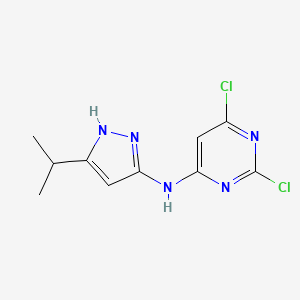
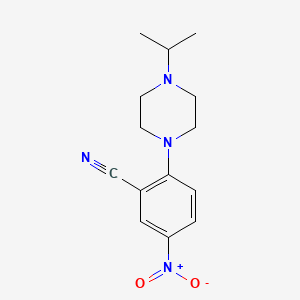
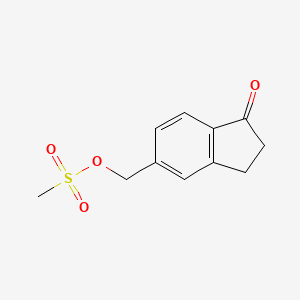
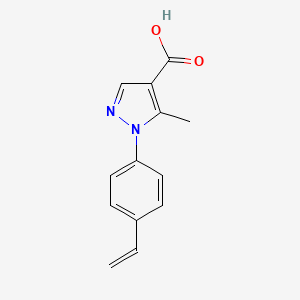
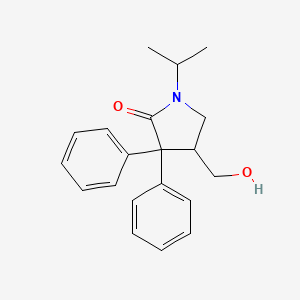
![2-[(6-Dimethylaminomethyl-2-pyridyl)methylthio]ethylamine](/img/structure/B8288781.png)
